molecular formula C12H15N B12974507 (R)-2-(3-Vinylphenyl)pyrrolidine

(R)-2-(3-Vinylphenyl)pyrrolidine

Cat. No.: B12974507
M. Wt: 173.25 g/mol
InChI Key: VJXQJOPRSOOAER-GFCCVEGCSA-N
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Description

®-2-(3-Vinylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a vinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Vinylphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a vinyl-substituted phenyl ketone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent.

Industrial Production Methods

Industrial production of ®-2-(3-Vinylphenyl)pyrrolidine may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Vinylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted phenylpyrrolidine.

    Substitution: Halogenated phenylpyrrolidine derivatives.

Scientific Research Applications

®-2-(3-Vinylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric catalysis.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(3-Vinylphenyl)pyrrolidine in various applications depends on its interaction with molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating to metal centers and influencing the stereochemistry of the reaction. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Vinylphenyl)pyrrolidine
  • 2-(3-Vinylphenyl)pyrrolidine (racemic mixture)
  • 2-(3-Ethylphenyl)pyrrolidine

Uniqueness

®-2-(3-Vinylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct stereochemical properties in reactions. This makes it valuable in asymmetric synthesis and chiral drug development, where the enantiomeric purity and specific stereochemistry are crucial for the desired biological activity.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(2R)-2-(3-ethenylphenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2/t12-/m1/s1

InChI Key

VJXQJOPRSOOAER-GFCCVEGCSA-N

Isomeric SMILES

C=CC1=CC(=CC=C1)[C@H]2CCCN2

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCCN2

Origin of Product

United States

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